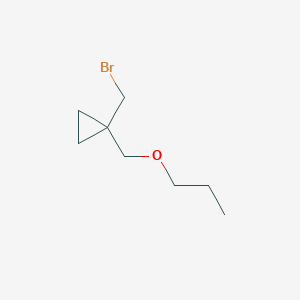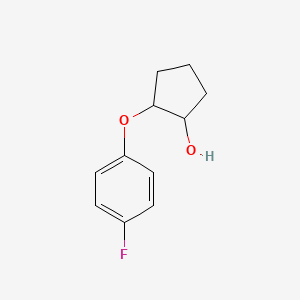
1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
The synthesis of 1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-benzyloxyethanol and 5-methyl-1H-pyrazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol group of 2-benzyloxyethanol.
Formation of Intermediate: The deprotonated 2-benzyloxyethanol reacts with 5-methyl-1H-pyrazole to form an intermediate compound.
Final Product: The intermediate compound undergoes further reactions, such as amination, to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzyloxy-ethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Applications De Recherche Scientifique
1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets and pathways. The benzyloxy-ethyl group may enhance the compound’s ability to penetrate biological membranes, while the pyrazole ring can interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine can be compared with other similar compounds, such as:
1-(2-Benzyloxy-ethyl)-5-nitro-1H-pyrazol-4-ylamine: This compound has a nitro group instead of a methyl group, which can significantly alter its chemical and biological properties.
1-(2-Benzyloxy-ethyl)-5-phenyl-1H-pyrazol-4-ylamine: The presence of a phenyl group can enhance the compound’s stability and potential interactions with aromatic systems.
1-(2-Benzyloxy-ethyl)-5-chloro-1H-pyrazol-4-ylamine:
Propriétés
Formule moléculaire |
C13H17N3O |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
5-methyl-1-(2-phenylmethoxyethyl)pyrazol-4-amine |
InChI |
InChI=1S/C13H17N3O/c1-11-13(14)9-15-16(11)7-8-17-10-12-5-3-2-4-6-12/h2-6,9H,7-8,10,14H2,1H3 |
Clé InChI |
HSTJSESGDNNZSC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1CCOCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(3-Chloropropoxy)methyl]cyclopropane](/img/structure/B13166261.png)



![Tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate](/img/structure/B13166291.png)
![Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166295.png)



